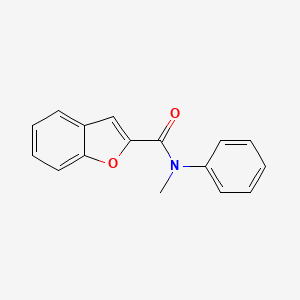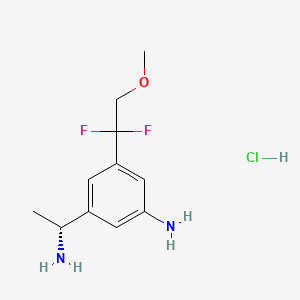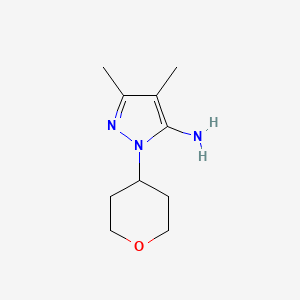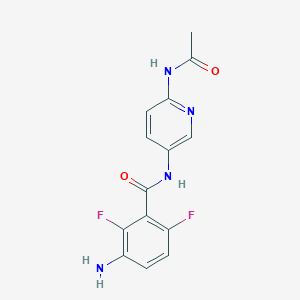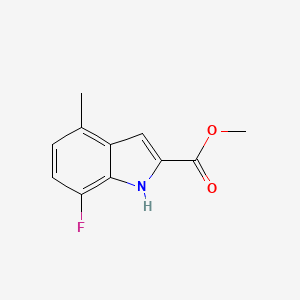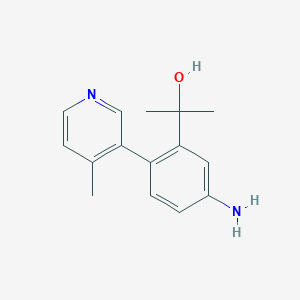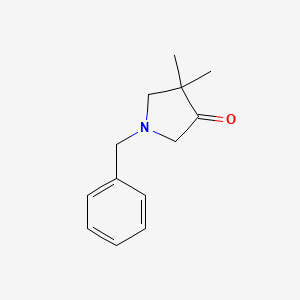
1-Benzyl-4,4-dimethyl-pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,4-dimethyl-pyrrolidin-3-one is a chemical compound with the molecular formula C13H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Benzyl-4,4-dimethyl-pyrrolidin-3-one typically involves the reaction of benzylamine with 4,4-dimethyl-2-pyrrolidinone. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4,4-dimethyl-pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidinone moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4,4-dimethyl-pyrrolidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-dimethyl-pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-4,4-dimethyl-pyrrolidin-3-one can be compared with other similar compounds, such as:
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a ketone group, leading to different chemical properties and reactivity.
1-Benzyl-3,3-dimethylpiperidin-4-one: This compound has a six-membered piperidine ring instead of a five-membered pyrrolidine ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-benzyl-4,4-dimethylpyrrolidin-3-one |
InChI |
InChI=1S/C13H17NO/c1-13(2)10-14(9-12(13)15)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
TZISUFRABVYDQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


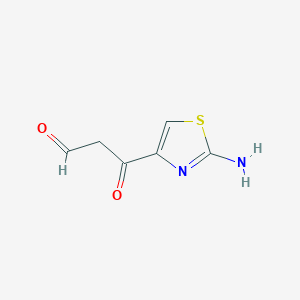


![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)


